Drupacine

Übersicht

Beschreibung

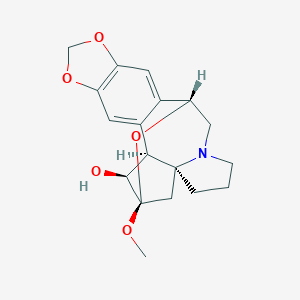

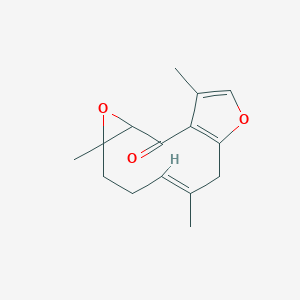

Drupacine is a natural product isolated from Cephalotaxus sinensis (Chinese plum-yew). It is a potent herbicidal compound containing an oxo-bridged oxygen bond structure . It is also known as an alkaloid with the CAS number 49686-57-9 .

Synthesis Analysis

The synthesis of Drupacine begins with a Johnson-Claisen rearrangement, which uses triethyl ortho acetate to add two carbons to the allylic alcohol, followed by a [3,3]-rearrangement . The reaction is not enantioselective, thus generating a racemic mixture . A Heck reaction builds a seven-member ring, completing the carbocyclic skeleton of the natural product .

Molecular Structure Analysis

Drupacine has a molecular formula of C18H21NO5 and a molecular weight of 331.36 . It contains a total of 50 bonds, including 29 non-H bonds, 6 multiple bonds, 1 rotatable bond, and 6 aromatic bonds .

Chemical Reactions Analysis

The synthesis of Drupacine involves several chemical reactions, including a Johnson-Claisen rearrangement, an oxidative cyclization under aerobic conditions, and a Heck reaction .

Physical And Chemical Properties Analysis

Drupacine appears as a powder . It has a density of 1.5±0.1 g/cm³, a boiling point of 499.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has a molar refractivity of 84.4±0.4 cm³ and a polar surface area of 60 Ų .

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

Drupacine, isolated from Cephalotaxus sinensis (Chinese plum-yew), is a potent herbicidal compound . It has been found to have significant effects on seed germination and seedling growth . The herbicidal activity of drupacine could potentially disrupt the biosynthesis of aromatic amino acids, leading to abnormal growth and eventual death of weed seedlings .

Targeting Shikimate Dehydrogenase

Shikimate dehydrogenase (SkDH) is a key enzyme in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants . Drupacine has been found to bind strongly to SkDH , making it a potential inhibitor of this enzyme . This inhibition could disrupt the shikimate pathway, affecting the production of essential amino acids in plants .

Development of Green Herbicides

The ability of drupacine to target SkDH, a new herbicide target, lays a foundation for the rational design of herbicides based on new targets from natural products . This could enrich the target resources for developing green herbicides .

Proteomic Analysis

The targets of drupacine in Amaranthus retroflexus were identified by combining drug affinity responsive target stability (DARTS), cellular thermal shift assay coupled with mass spectrometry (CETSA MS), RNA-seq transcriptomic, and TMT proteomic analyses . This demonstrates the potential of drupacine in proteomic research.

Molecular Docking

Molecular docking simulations indicated that drupacine has a higher binding energy with SDH . This suggests that drupacine could be used in molecular docking studies to understand the interaction between small molecules and proteins .

Biochemical Characteristics

The biochemical characteristics of drupacine were studied by evaluating its effects on morphological and physiological characteristics of Amaranthus retroflexus . This shows the potential of drupacine in studying the biochemical characteristics of plants .

Safety and Hazards

Zukünftige Richtungen

Drupacine has been found to have potential as a herbicide. Its molecular target is suggested to be Shikimate dehydrogenase (SkDH), a new herbicide target . This lays a foundation for the rational design of herbicides based on new targets from natural products and enriches the target resources for developing green herbicides .

Wirkmechanismus

Target of Action

Drupacine, a natural product isolated from Cephalotaxus sinensis (Chinese plum-yew), has been identified to primarily target Shikimate dehydrogenase (SkDH) . SkDH is an enzyme involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants.

Mode of Action

Drupacine interacts with its target, SkDH, by binding to it. The binding strength of drupacine to SkDH increases with the treatment concentration . This interaction inhibits the activity of SkDH, thereby affecting the shikimate pathway and the production of aromatic amino acids.

Biochemical Pathways

The primary biochemical pathway affected by drupacine is the shikimate pathway . This pathway is responsible for the synthesis of aromatic amino acids in plants. By inhibiting SkDH, drupacine disrupts this pathway, leading to a decrease in the production of these essential amino acids .

Pharmacokinetics

These properties play a crucial role in the bioavailability and overall effectiveness of a compound

Result of Action

The inhibition of SkDH by drupacine leads to significant molecular and cellular effects. It results in the disruption of the shikimate pathway, leading to a decrease in the production of aromatic amino acids. This disruption affects the normal growth and development of plants, making drupacine an effective herbicide .

Eigenschaften

IUPAC Name |

(1R,11S,12S,13R,15S)-13-methoxy-5,7,21-trioxa-19-azahexacyclo[11.7.1.02,10.04,8.011,15.015,19]henicosa-2,4(8),9-trien-12-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-21-18-8-17-3-2-4-19(17)7-14(24-18)10-5-12-13(23-9-22-12)6-11(10)15(17)16(18)20/h5-6,14-16,20H,2-4,7-9H2,1H3/t14-,15+,16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTDBKDWDOVRLJ-FLXSYLCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CC34CCCN3CC(O1)C5=CC6=C(C=C5C4C2O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@]12C[C@]34CCCN3C[C@H](O1)C5=CC6=C(C=C5[C@@H]4[C@@H]2O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Drupacine | |

CAS RN |

49686-57-9 | |

| Record name | Drupacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049686579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

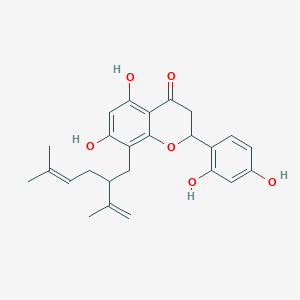

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

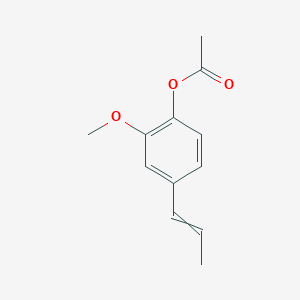

![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)

![17-[(Z)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B209544.png)

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)

![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)

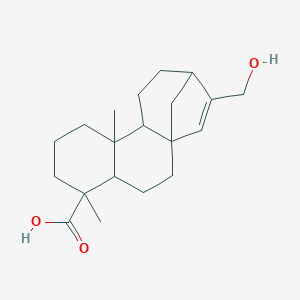

![(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B210242.png)